N-(5-formyl-4-methylthiazol-2-yl)acetamide

Catalog No.
S12203757
CAS No.
M.F
C7H8N2O2S
M. Wt
184.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(5-formyl-4-methylthiazol-2-yl)acetamide

Product Name

N-(5-formyl-4-methylthiazol-2-yl)acetamide

IUPAC Name

N-(5-formyl-4-methyl-1,3-thiazol-2-yl)acetamide

Molecular Formula

C7H8N2O2S

Molecular Weight

184.22 g/mol

InChI

InChI=1S/C7H8N2O2S/c1-4-6(3-10)12-7(8-4)9-5(2)11/h3H,1-2H3,(H,8,9,11)

InChI Key

QMNOXGKCCAORKH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C)C=O

N-(5-formyl-4-methylthiazol-2-yl)acetamide is a heterocyclic compound characterized by a thiazole ring with a formyl group at the 5-position and an acetamide moiety. Its molecular formula is C7H8N2O2S\text{C}_7\text{H}_8\text{N}_2\text{O}_2\text{S}, and it has a molecular weight of 184.22 g/mol. The compound's structure contributes to its unique chemical properties and potential biological activities, making it a subject of interest in both organic synthesis and medicinal chemistry.

  • Oxidation: The formyl group can be oxidized to yield N-(5-carboxy-4-methylthiazol-2-yl)acetamide. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The formyl group can also be reduced to produce N-(5-hydroxymethyl-4-methylthiazol-2-yl)acetamide, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: The thiazole ring may participate in electrophilic and nucleophilic substitution reactions, allowing for the introduction of various substituents depending on the reagents used.

Research indicates that N-(5-formyl-4-methylthiazol-2-yl)acetamide exhibits potential biological activities, particularly:

  • Antimicrobial Properties: Studies suggest efficacy against various bacterial strains, indicating its potential as an antimicrobial agent.
  • Antioxidant Activity: The compound may possess antioxidant properties, which can be beneficial in mitigating oxidative stress in biological systems.
  • Pharmaceutical Potential: Ongoing investigations are exploring its use as a therapeutic agent for various diseases, including those related to microbial infections.

The synthesis of N-(5-formyl-4-methylthiazol-2-yl)acetamide generally follows a two-step process:

  • Formation of Intermediate: N,N-dimethylformamide is reacted with trichlorophosphate at low temperatures (0°C) to create an intermediate compound.
  • Final Reaction: This intermediate is then reacted with 2-acetamido-4-methylthiazole at temperatures ranging from 20°C to 60°C for approximately four hours to yield the final product.

In industrial settings, these laboratory procedures are scaled up while maintaining strict control over reaction conditions to ensure high yield and purity.

N-(5-formyl-4-methylthiazol-2-yl)acetamide has several applications across various fields:

  • Organic Synthesis: It serves as an important intermediate in synthesizing more complex organic molecules.
  • Medicinal Chemistry: The compound is studied for its potential roles in drug development, particularly for creating new pharmaceuticals with antimicrobial and antioxidant properties.
  • Industrial Use: It is utilized in producing specialty chemicals and as a reagent in various industrial processes.

Several compounds share structural similarities with N-(5-formyl-4-methylthiazol-2-yl)acetamide. Below are some notable examples:

Compound NameStructural FeaturesUnique Aspects
N-(5-acetyl-4-methylthiazol-2-yl)acetamideContains an acetyl group instead of a formylLess reactive due to the stability of the acetyl group
N-(5-hydroxymethyl-4-methylthiazol-2-yl)acetamideContains a hydroxymethyl groupHydroxymethyl group allows for different reactivity compared to formyl
N-(5-carboxy-4-methylthiazol-2-yl)acetamideContains a carboxylic acid instead of formylCarboxylic acid functionality introduces different chemical properties

Uniqueness

N-(5-formyl-4-methylthiazol-2-yl)acetamide stands out due to its specific formyl substitution, which allows for unique reactivity patterns not found in its analogs. This versatility makes it an important compound for further research and application in organic synthesis and medicinal chemistry.

XLogP3

0.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

184.03064868 g/mol

Monoisotopic Mass

184.03064868 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-09-2024

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